molecular formula C13H20N2O B13011116 1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine

1-(2-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B13011116
M. Wt: 220.31 g/mol
InChI Key: RPJPQRYASAVQHY-UHFFFAOYSA-N
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Description

2-Morpholino-1-(o-tolyl)ethan-1-amine is an organic compound with the molecular formula C₁₃H₂₀N₂O. It is characterized by the presence of a morpholine ring and an o-tolyl group attached to an ethanamine backbone. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-1-(o-tolyl)ethan-1-amine typically involves the reaction of morpholine with o-tolyl ethanamine under controlled conditions. One common method involves the use of hydrazone directing groups for C-H functionalization, which allows for the selective formation of the desired product . The reaction conditions often include the use of catalysts such as Rh(III) and specific reagents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide custom synthesis and bulk manufacturing services for 2-Morpholino-1-(o-tolyl)ethan-1-amine .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Morpholino-1-(o-tolyl)ethan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Morpholino-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The morpholine ring and o-tolyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-1-(o-tolyl)ethan-1-amine is unique due to the combination of the morpholine ring and o-tolyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(2-methylphenyl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H20N2O/c1-11-4-2-3-5-12(11)13(14)10-15-6-8-16-9-7-15/h2-5,13H,6-10,14H2,1H3

InChI Key

RPJPQRYASAVQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CN2CCOCC2)N

Origin of Product

United States

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